
Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone, also known as MPMP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone is believed to act on multiple targets in the brain, including the cholinergic, dopaminergic, and serotonergic systems. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain. It also has been found to increase dopamine and serotonin levels in the brain.
Biochemical and Physiological Effects:
Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It also has been found to reduce inflammation in the brain and protect against oxidative stress. Additionally, Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone in lab experiments is its ability to target multiple neurotransmitter systems, making it a potentially useful tool for studying the complex interactions between these systems. However, one limitation is that the compound's effects may vary depending on the specific experimental conditions and animal models used.
Direcciones Futuras
There are several potential future directions for research on Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the compound's effects on other neurotransmitter systems and its potential use in treating other psychiatric disorders such as anxiety and depression. Finally, studies could explore the optimal dosing and administration methods for Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone to maximize its therapeutic potential.
Métodos De Síntesis
Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone can be synthesized through a multi-step process involving the reaction of piperidine and morpholine with propionyl chloride, followed by reduction with lithium aluminum hydride. The purity of the compound can be improved through further purification steps such as recrystallization.
Aplicaciones Científicas De Investigación
Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone has been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and depression. It has been found to have neuroprotective and anti-inflammatory properties, as well as the ability to modulate neurotransmitter systems.
Propiedades
IUPAC Name |
morpholin-4-yl-(1-propylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-5-14-6-3-4-12(11-14)13(16)15-7-9-17-10-8-15/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDHGJPPEUYGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)
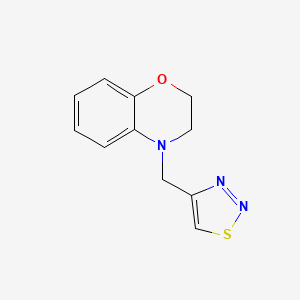
![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B7549953.png)
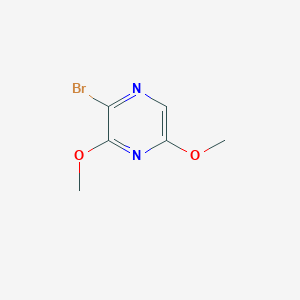
![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)
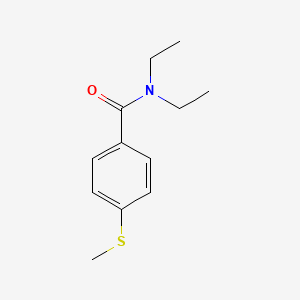

![1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)
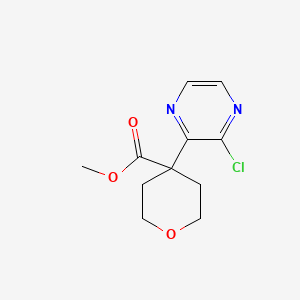
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7549977.png)
![2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol](/img/structure/B7549985.png)
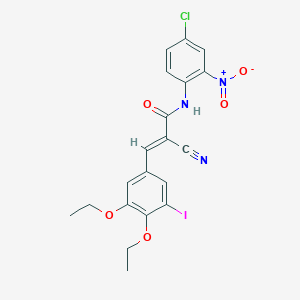

![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7550030.png)